molecular formula C8H5BrF2O3 B13687659 6-Bromo-2,3-difluoromandelic Acid

6-Bromo-2,3-difluoromandelic Acid

Cat. No.: B13687659
M. Wt: 267.02 g/mol
InChI Key: DROZBRGBMNONDG-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluoromandelic acid is an organic compound with the molecular formula C8H6BrF2O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-difluoromandelic acid typically involves the bromination and fluorination of mandelic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine atoms are introduced into the aromatic ring of mandelic acid. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine sources under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-difluoromandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

6-Bromo-2,3-difluoromandelic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-difluoromandelic acid involves its interaction with molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-difluoromandelic acid is unique due to the presence of both bromine and fluorine substituents on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C8H5BrF2O3

Molecular Weight

267.02 g/mol

IUPAC Name

2-(6-bromo-2,3-difluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5BrF2O3/c9-3-1-2-4(10)6(11)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

DROZBRGBMNONDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(C(=O)O)O)Br

Origin of Product

United States

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